7-(2,4-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The use of molecular sieves and dry toluene can enhance the yield and reduce reaction time, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like Raney nickel.
Substitution: Substitution reactions often involve reagents like phenylboronic acids and palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Phenylboronic acids with palladium catalysts in ethanol.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
7-(2,4-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(2,4-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a COX-2 inhibitor, reducing the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) . This inhibition helps in managing inflammatory responses and related disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]-pyrimidin-5-yl)-3-methoxyphenol
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 7-(2,4-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual methoxy substitution on the phenyl ring enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H16N4O4 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O4/c1-8-16-15-17-11(14(20)21)7-12(19(15)18-8)10-5-4-9(22-2)6-13(10)23-3/h4-7,12H,1-3H3,(H,20,21)(H,16,17,18) |
InChI Key |
UKKGBJFBCUKJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.